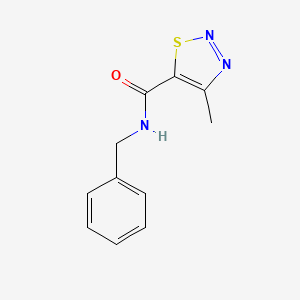![molecular formula C20H18ClN3O4S B11362407 5-chloro-N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11362407.png)
5-chloro-N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide” typically involves multiple steps, including:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: This step involves the reaction of the pyrimidine intermediate with a sulfonyl chloride derivative.
Chlorination and methoxylation: These steps introduce the chloro and methoxy groups onto the aromatic ring.
Final coupling: The final step involves coupling the intermediate with the carboxamide group under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylbenzyl groups.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The chloro group on the pyrimidine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
This compound may have several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “5-chloro-N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and carboxamide groups are often involved in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives such as:
Uniqueness
- The presence of both the sulfonyl and carboxamide groups in the same molecule may confer unique biological properties, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C20H18ClN3O4S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
5-chloro-N-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3O4S/c1-13-5-3-4-6-14(13)12-29(26,27)20-22-11-17(21)18(24-20)19(25)23-15-7-9-16(28-2)10-8-15/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
VYZSBNGNDYTBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362326.png)
![2-propoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11362331.png)
![2-(4-chloro-3-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11362336.png)

![Methyl 5'-cyclopropaneamido-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11362347.png)
![N-(4-bromo-3-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362350.png)

![Butyl 4-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate](/img/structure/B11362357.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B11362365.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11362370.png)
![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11362373.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11362376.png)
![5-[1-hydroxy-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362381.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide](/img/structure/B11362386.png)
